Cas no 127-42-4 ((R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one)

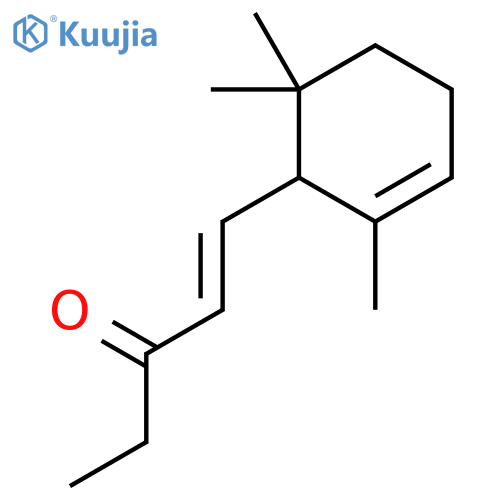

127-42-4 structure

商品名:(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one 化学的及び物理的性質

名前と識別子

-

- (R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

- 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-, [R-(E)]-1-PENTEN-3-ONE

- 1-Penten-3-one,1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)-

- FEMA 2597

- (R-(E))-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one

- 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

- 1-Penten-3-one, 1-((1R)-2,6,6-trimethyl-2-cyclohexen-1-yl)-, (1E)-

- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (theta-(E))-

- 5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one

- 5-(2,6,6-Trimethyl-2-cyclohexenyl)-4-penten-3-one

- Cetone, alpha-

- Methyl-alpha-ionone

- Methylionone, alpha-

- IRONAL

- FEMA 2711

- IRONE ALPHA

- METHYLIRIDON

- ALPHA-CENTRONE

- L-Methylionone

- (r-(e))-1-(2,6,6

- METHYL IONONE ALPHA

- ALPHA-METHYL IONONE

-

- インチ: InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+

- InChIKey: VPKMGDRERYMTJX-CMDGGOBGSA-N

- ほほえんだ: CC1=CCCC(C)(C)C1/C=C/C(=O)CC

計算された属性

- せいみつぶんしりょう: 206.16700

- どういたいしつりょう: 206.167

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- 互変異性体の数: 12

- トポロジー分子極性表面積: 17.1A^2

じっけんとくせい

- 密度みつど: 0.928

- ふってん: 285.1 °C at 760 mmHg

- フラッシュポイント: 122 °C

- PSA: 17.07000

- LogP: 3.76010

- FEMA: 2711 | METHYL-ALPHA-IONONE

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one セキュリティ情報

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one 税関データ

- 税関コード:2914299000

- 税関データ:

中国税関番号:

2914299000概要:

291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01JW72-1g |

(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |

127-42-4 | 95%+ | 1g |

$92.00 | 2023-12-25 | |

| Aaron | AR01JWFE-1g |

(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |

127-42-4 | 95% | 1g |

$52.00 | 2023-12-16 | |

| 1PlusChem | 1P01JW72-5g |

(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |

127-42-4 | >95.0% | 5g |

$40.00 | 2024-07-09 | |

| Aaron | AR01JWFE-25g |

(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |

127-42-4 | 95% | 25g |

$70.00 | 2025-02-12 | |

| 1PlusChem | 1P01JW72-25g |

(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |

127-42-4 | >95.0% | 25g |

$58.00 | 2024-07-09 | |

| 1PlusChem | 1P01JW72-100g |

(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |

127-42-4 | >95.0% | 100g |

$98.00 | 2024-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839660-1g |

(E)-1-[(1R)-2,6,6-Trimethylcyclohex-2-en-1-yl]pent-1-en-3-one |

127-42-4 | 98% | 1g |

¥560.00 | 2024-08-09 | |

| Aaron | AR01JWFE-5g |

(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |

127-42-4 | 95% | 5g |

$40.00 | 2025-02-12 | |

| Aaron | AR01JWFE-100g |

(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |

127-42-4 | 95% | 100g |

$137.00 | 2025-02-12 |

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

127-42-4 ((R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) 関連製品

- 127-41-3(a-Ionone (>90%))

- 13395-71-6(2,4,4-Trimethylcyclohex-2-enone)

- 23726-92-3((Z)-β-Damascone)

- 4674-50-4(Nootkatone)

- 127-51-5(a-iso-Methylionone)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:127-42-4)FEMA 2597

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ